

Orthogonal Validation of USP7 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *Usp7-IN-14*

Cat. No.: *B15601884*

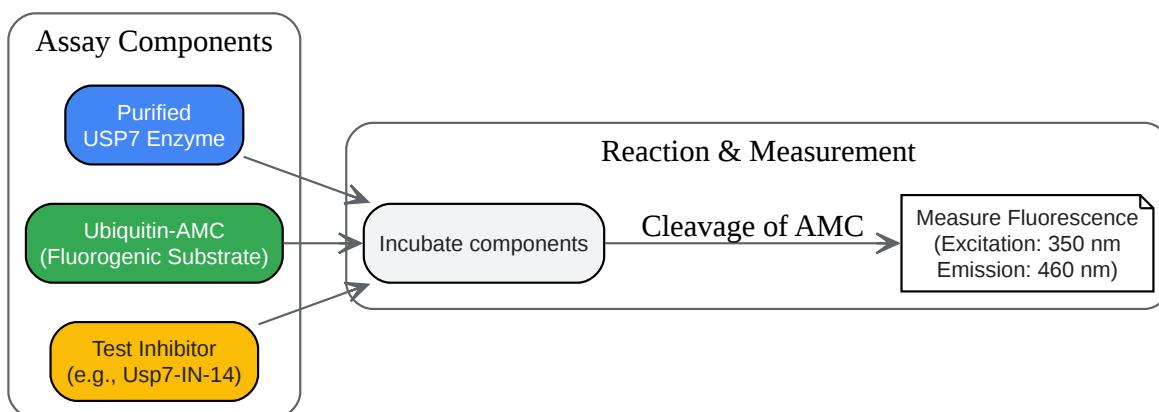
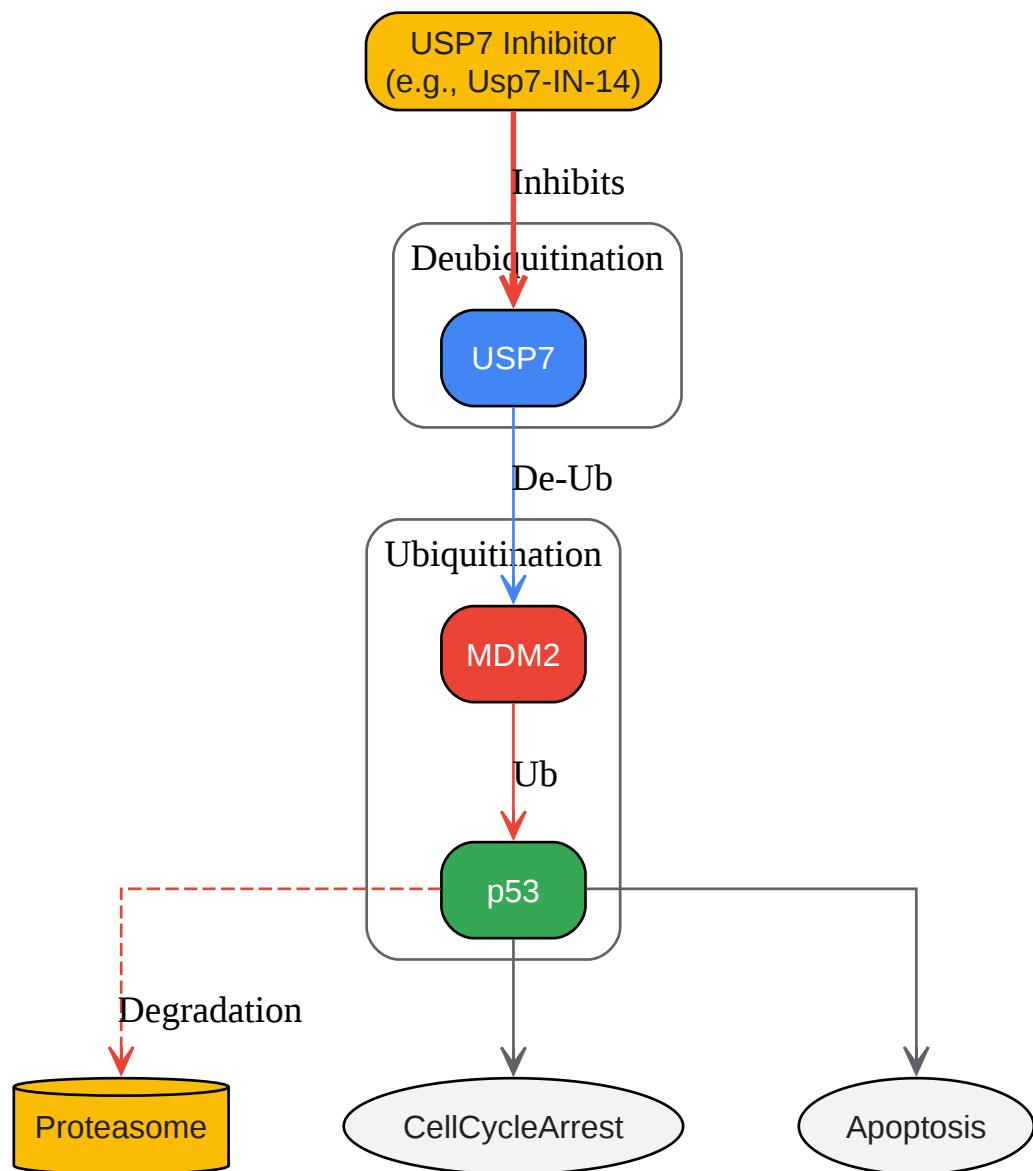
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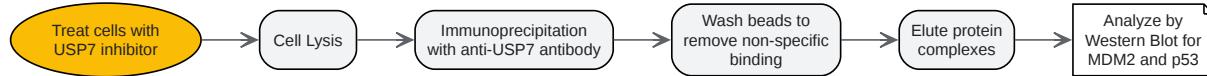
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of small molecule inhibitors targeting Ubiquitin-specific Protease 7 (USP7), a key regulator in the ubiquitin-proteasome system and a promising target in cancer therapy.^{[1][2][3]} The primary mechanism of action of USP7 inhibitors involves the disruption of the USP7-MDM2-p53 signaling axis, leading to the stabilization of the p53 tumor suppressor.^{[4][5][6][7]} This guide will focus on the comparative analysis of two well-characterized USP7 inhibitors, FT671 and P5091, with additional context provided by other emerging inhibitors.

Mechanism of Action: The USP7-MDM2-p53 Pathway

USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.^{[1][8]} A critical substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.^{[4][6]} By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.^{[4][6]} Inhibition of USP7 enzymatic activity leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can induce cell cycle arrest or apoptosis in cancer cells.^{[4][9][10]}





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References

- 1. USP7: Target Validation and Drug Discovery for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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